molecular formula C13H10FNO2 B2379093 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid CAS No. 923751-96-6

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid

Cat. No.: B2379093
CAS No.: 923751-96-6
M. Wt: 231.226
InChI Key: TVXRYZZREWPGFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid typically involves the following steps:

    Fluorination: The addition of a fluorine atom at the 7th position of the quinoline ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-7-chloroquinoline-4-carboxylic acid
  • 2-Cyclopropyl-7-bromoquinoline-4-carboxylic acid
  • 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid

Uniqueness

2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRYZZREWPGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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